Amitriptyline N-glucuronide

Übersicht

Beschreibung

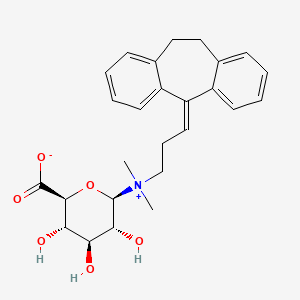

Amitriptyline N-glucuronide is a metabolite of the tricyclic antidepressant amitriptyline. Amitriptyline is widely used to treat various mental health conditions, including major depressive disorder, anxiety disorder, and bipolar disorder. The compound is formed through the glucuronidation process, where amitriptyline undergoes conjugation with glucuronic acid, resulting in the formation of a quaternary ammonium-linked glucuronide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of amitriptyline N-glucuronide involves the enzymatic conjugation of amitriptyline with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include an optimal pH range of 5.5 to 7.5 and a temperature range of 37°C to 60°C .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale enzymatic reactions. The use of recombinant β-glucuronidase enzymes, such as IMCSzyme™, has been shown to enhance the efficiency of the hydrolysis process, leading to higher yields of the desired glucuronide .

Analyse Chemischer Reaktionen

Formation via Glucuronidation

Amitriptyline N-glucuronide is synthesized through UDP-glucuronosyltransferase (UGT)-mediated conjugation of glucuronic acid to the amitriptyline molecule. Key enzymes involved include UGT2B10 and UGT1A4 , with distinct kinetic profiles:

-

UGT2B10 exhibits high affinity (apparent Kₘ = 2.60 µM) and clearance (CLₐnt = high) for amitriptyline glucuronidation .

-

UGT1A4 demonstrates lower affinity (apparent Kₘ = 448 µM) and clearance (CLₐnt = low) .

| Enzyme | Apparent Kₘ (µM) | Clearance (CLₐnt) |

|---|---|---|

| UGT2B10 | 2.60 | High |

| UGT1A4 | 448 | Low |

The reaction occurs under pH 5.5–7.5 and temperatures of 37–60°C , with clinical studies showing ~8% of a 25 mg amitriptyline dose excreted as glucuronide in urine .

Hydrolysis Reactions

This compound undergoes enzymatic hydrolysis to regenerate amitriptyline. Key findings:

-

Recombinant β-glucuronidases (e.g., IMCSzyme® , B-One® ) achieve complete hydrolysis at room temperature (25°C) within 5–30 minutes .

-

Mollusk-derived β-glucuronidases are ineffective, while human liver microsomes require higher temperatures (>60°C) .

-

Optimal conditions include pH 5.5–7.5 and 60°C for traditional enzymes, but recombinant variants enable hydrolysis at lower temperatures .

| Enzyme Type | Hydrolysis Efficiency | Conditions |

|---|---|---|

| Recombinant (IMCSzyme®/B-One®) | 100% | 25°C, pH 6.8–7.4, 5–15 min |

| P. vulgata β-glucuronidase | Partial | >60°C, pH 5.5–7.5, 60 min |

Enzymatic Hydrolysis in Analytical Methods

This compound is critical in forensic and clinical toxicology for detecting amitriptyline use. Hydrolysis protocols often employ:

-

β-glucuronidase pretreatment to release parent drug for LC-MS/MS or GC-MS analysis .

-

Nicotine inhibition of UGT2B10 (but not UGT1A4) may impact glucuronidation in vivo, though hydrolysis remains unaffected .

Research Implications

The compound’s stability and reactivity highlight its role in pharmacokinetic variability . Genetic polymorphisms in UGT enzymes and drug interactions (e.g., nicotine) influence glucuronidation efficiency, impacting therapeutic outcomes and drug testing reliability .

This synthesis underscores the enzymatic specificity and reaction conditions critical for studying this compound, emphasizing its relevance in drug metabolism and analytical methodologies.

Wissenschaftliche Forschungsanwendungen

Formation

Amitriptyline N-glucuronide is synthesized via the enzymatic conjugation of amitriptyline with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferase enzymes. This reaction typically occurs under optimal conditions of pH 5.5 to 7.5 and temperatures between 37°C and 60°C.

Clinical Toxicology

This compound serves as a reference standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its quantification aids in the detection of amitriptyline metabolites in biological samples, particularly urine, where it accounts for a significant portion of excreted metabolites .

Forensic Analysis

In forensic toxicology, this compound is crucial for analyzing postmortem samples. It helps determine the presence and concentration of amitriptyline and its metabolites, providing insights into drug-related fatalities .

Pharmaceutical Research

The compound is utilized in developing and validating analytical methods for quantifying amitriptyline and its metabolites across various matrices. This application is essential for understanding the pharmacokinetics of amitriptyline in clinical settings .

Case Study 1: Variations in Hydrolysis Efficiency

A study investigated the hydrolysis efficiencies of amitriptyline and cyclobenzaprine in urine samples using different β-glucuronidase enzymes. The results indicated that recombinant β-glucuronidase (IMCSzyme™) significantly improved analyte recoveries compared to enzymes derived from mollusks, highlighting the importance of enzyme selection in accurate metabolite quantification .

| Enzyme Source | Recovery Rate (%) |

|---|---|

| IMCSzyme™ | 90-100 |

| Haliotis rufescens | 20-30 |

| Patella vulgata | 40-50 |

Case Study 2: Urinary Excretion Patterns

Research on urinary excretion patterns showed that approximately 8% of an administered dose of amitriptyline was recovered as N-glucuronide in healthy volunteers. This study emphasized the role of glucuronidation as a metabolic pathway for amitriptyline, albeit a minor one compared to other pathways .

Wirkmechanismus

The mechanism of action of amitriptyline N-glucuronide is primarily related to its parent compound, amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin by blocking their transporters, thereby increasing their concentration at synaptic clefts in the brain . This action helps alleviate symptoms of depression and anxiety.

Vergleich Mit ähnlichen Verbindungen

Cyclobenzaprine N-glucuronide: Like amitriptyline, cyclobenzaprine is a tricyclic compound that undergoes glucuronidation to form a quaternary ammonium-linked glucuronide.

Diphenhydramine N-glucuronide: Another compound that forms a quaternary ammonium-linked glucuronide through glucuronidation.

Uniqueness: Amitriptyline N-glucuronide is unique due to its specific formation from amitriptyline, a widely used tricyclic antidepressant. Its resistance to hydrolysis by certain β-glucuronidases and its effective hydrolysis by recombinant enzymes make it distinct from other similar compounds .

Biologische Aktivität

Amitriptyline N-glucuronide (CAS Number: 112806-33-4) is a significant metabolite of the tricyclic antidepressant amitriptyline, primarily excreted in urine. This article explores its biological activity, including its formation, enzymatic pathways, pharmacokinetics, and clinical implications.

Formation and Metabolism

Amitriptyline undergoes extensive metabolism in the liver, where it is converted into various metabolites, including this compound. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process. Specifically, UGT2B10 has been identified as a high-affinity enzyme for the N-glucuronidation of amitriptyline. The apparent values for amitriptyline glucuronidation by UGT2B10 are significantly lower than those by UGT1A4, suggesting a more efficient conversion at therapeutic concentrations .

Table 1: Kinetic Parameters for Glucuronidation of Amitriptyline

| Enzyme | Apparent (µM) | Clearance (CL_int) |

|---|---|---|

| UGT2B10 | 2.60 | High |

| UGT1A4 | 448 | Low |

Biological Activity and Clinical Relevance

The biological activity of this compound is primarily associated with its role as a metabolite in drug elimination and potential pharmacological effects. Studies have shown that this metabolite can be detected in urine following therapeutic doses of amitriptyline. Its formation is influenced by various factors, including genetic polymorphisms in UGT enzymes and interactions with other drugs .

Case Study: Patient Metabolism of Amitriptyline

In a clinical case study involving a patient treated with therapeutic doses of amitriptyline, this compound was isolated from urine samples. The glucuronide was hydrolyzed using both alkaline treatment and beta-glucuronidase, indicating its stability and relevance in metabolic studies. The variability in glucuronidation activity among different human liver microsomes highlights the importance of individual differences in drug metabolism .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is primarily eliminated through renal excretion. The glucuronidation process significantly affects the half-life and bioavailability of amitriptyline, which can influence therapeutic outcomes in patients. Factors such as age, liver function, and concurrent medications can alter the pharmacokinetic profile of this metabolite.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 453.53 g/mol |

| Elimination Route | Renal (urine) |

| Half-life | Variable (dependent on individual metabolism) |

Implications for Drug Testing

This compound is also relevant in the context of drug testing, particularly in urine analysis for substance use monitoring. Its presence can indicate recent use of amitriptyline, and its detection can be affected by various factors including pH levels in urine and enzymatic activity during hydrolysis processes .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMXRAPAGYPAJI-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112806-33-4 | |

| Record name | Amitriptyline N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112806334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.